(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide
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Description
The compound contains a benzo[d]thiazole ring which is a fused heterocyclic compound containing a benzene ring and a thiazole ring . It also contains a phenylsulfonyl group and an acetamide group. The presence of these groups could potentially confer interesting chemical and physical properties to the compound.
Molecular Structure Analysis
The benzo[d]thiazole ring system is planar and aromatic, which could contribute to the stability of the compound . The presence of the methoxy groups could influence the electronic properties of the molecule.Mechanism of Action
Target of action
The compound contains a benzenesulfonyl group . Compounds with this group are known to have various biological activities, including inhibitory activities against enzymes .
Mode of action
The benzenesulfonyl group in the compound might interact with its targets through a mechanism similar to the chlorosulfonation of benzene . The compound also contains a benzothiazole group, which is known to have various biological activities.
Result of action
Based on the known activities of compounds with benzenesulfonyl and benzothiazole groups, it might have various effects, including enzyme inhibition .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-20-16-13(24-2)9-10-14(25-3)17(16)26-18(20)19-15(21)11-27(22,23)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGJBTFECOCVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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